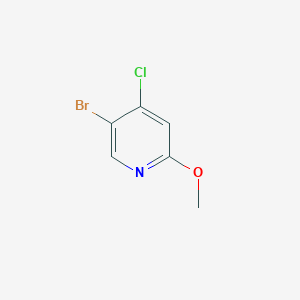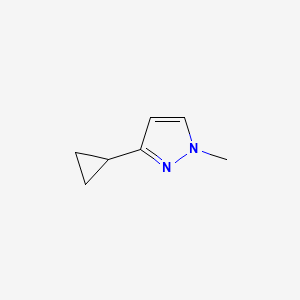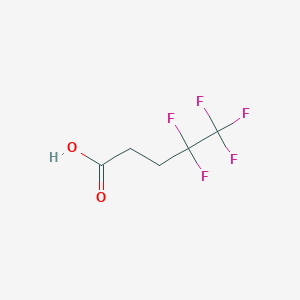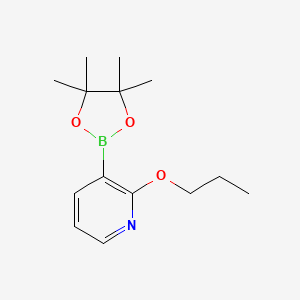
Potassium 2-fluoro-5-formylphenyltrifluoroborate
Übersicht
Beschreibung
Potassium 2-fluoro-5-formylphenyltrifluoroborate (KF5FTB) is an organofluorine compound, which has gained increasing interest among scientists for its potential applications in organic synthesis, drug discovery, and material science. It is a colorless solid with a melting point of 197-198°C. It is soluble in acetonitrile and dimethylformamide, and is insoluble in water. KF5FTB is a versatile reagent with numerous applications in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
Enhanced Lewis Acidity
A study by Lee et al. (2011) explored the properties of a triarylborane with enhanced Lewis acidity, which is relevant to the chemistry of potassium 2-fluoro-5-formylphenyltrifluoroborate. They found that this compound exhibits significant fluoride ion affinity, indicating its potential in applications requiring strong Lewis acids (Lee et al., 2011).
Manufacturing-Scale Synthesis
Pawar et al. (2019) conducted a study on the manufacturing-scale synthesis of potassium 2-fluoro-6-hydroxyphenyltrifluoroborate, a compound closely related to potassium 2-fluoro-5-formylphenyltrifluoroborate. This research is crucial for understanding the large-scale production and potential industrial applications of such compounds (Pawar et al., 2019).
Fluorination Processes
The research by Pupo et al. (2019) focused on the use of potassium fluoride in hydrogen bonding phase-transfer catalysis for the synthesis of β-fluoroamines. This study provides insight into the use of potassium-based compounds in fluorination processes, which could be relevant for derivatives like potassium 2-fluoro-5-formylphenyltrifluoroborate (Pupo et al., 2019).
Deoxyfluorination Reactions
A 2021 study by Mao et al. described a deoxyfluorination reaction involving potassium fluoride and fluoroarenes. This research might be applicable to understanding how potassium 2-fluoro-5-formylphenyltrifluoroborate could behave in similar chemical reactions (Mao et al., 2021).
Catalytic Applications
The study by Batey et al. (1999) on potassium allyl- and crotyltrifluoroborates in reactions with aldehydes indicates the potential catalytic applications of potassium trifluoroborates, which could extend to potassium 2-fluoro-5-formylphenyltrifluoroborate (Batey et al., 1999).
Eigenschaften
IUPAC Name |
potassium;trifluoro-(2-fluoro-5-formylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4O.K/c9-7-2-1-5(4-13)3-6(7)8(10,11)12;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTPXGYDPRWOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)C=O)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647409 | |
| Record name | Potassium trifluoro(2-fluoro-5-formylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-fluoro-5-formylphenyltrifluoroborate | |
CAS RN |
1012868-70-0 | |
| Record name | Potassium trifluoro(2-fluoro-5-formylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM 2-FLUORO-5-FORMYLPHENYLTRIFLUOROBORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester](/img/structure/B1592867.png)


